molecular formula C10H19NO4S B12099299 2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid CAS No. 158944-97-9

2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid

Cat. No.: B12099299
CAS No.: 158944-97-9
M. Wt: 249.33 g/mol
InChI Key: KATRCIRDUXIZQK-UHFFFAOYSA-N
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Description

Boc-D-Penicillamine is a derivative of penicillamine, which is a chelating agent used primarily in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. The “Boc” in Boc-D-Penicillamine stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Penicillamine can be synthesized through the following steps:

    Protection of the Amino Group: The amino group of D-penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Purification: The resulting Boc-D-Penicillamine is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Boc-D-Penicillamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-penicillamine are reacted with tert-butyloxycarbonyl chloride.

    Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Penicillamine undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions to yield D-penicillamine.

    Oxidation: The thiol group in Boc-D-Penicillamine can be oxidized to form disulfides.

    Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    D-Penicillamine: Formed after deprotection.

    Disulfides: Formed after oxidation of the thiol group.

    Substituted Derivatives: Formed after substitution reactions.

Scientific Research Applications

Boc-D-Penicillamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Investigated for its potential therapeutic effects in diseases involving metal ion imbalance.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Penicillamine involves:

    Chelation: The thiol group binds to metal ions, forming stable complexes that can be excreted from the body.

    Modulation of Biological Pathways: The compound can interact with various enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    D-Penicillamine: The parent compound, used primarily as a chelating agent.

    N-Acetyl-D-Penicillamine: Another derivative with similar chelating properties.

    L-Penicillamine: The L-isomer, which is not used clinically due to its toxicity.

Uniqueness

Boc-D-Penicillamine is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

2-(Tert-butoxycarbonylamino)-3-mercapto-3-methylbutanoic acid, commonly referred to as Boc-L-penicillamine, is a derivative of the amino acid penicillamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a mercapto group, which imparts unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-cancer research and as a chelating agent.

  • Molecular Formula : C10_{10}H19_{19}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : 249.33 g/mol
  • CAS Number : 110763-40-1
  • Structure : The compound features a mercapto group (-SH), which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Antioxidant Activity : The mercapto group can donate electrons, allowing the compound to act as an antioxidant, neutralizing free radicals and reducing oxidative stress in cells.
  • Metal Chelation : The thiol group (-SH) has a strong affinity for heavy metals, making it effective in chelating processes, particularly in detoxifying heavy metal poisoning.
  • Protein Interaction : The Boc group can facilitate interactions with specific proteins, potentially modulating their activity.

Anticancer Properties

Recent studies have explored the anticancer potential of Boc-L-penicillamine. For instance:

  • A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
PC-3 (Prostate Cancer)30Induction of apoptosis

Chelation Therapy

Boc-L-penicillamine has been investigated for its efficacy in treating heavy metal toxicity:

  • In animal models, it has shown significant effectiveness in reducing lead levels in the bloodstream by promoting renal excretion of heavy metals . This property is particularly valuable in clinical settings for patients suffering from metal poisoning.

Antioxidant Activity

The antioxidant capabilities of Boc-L-penicillamine were evaluated through various assays:

  • In vitro studies indicated that it significantly reduces lipid peroxidation in cell membranes, suggesting a protective role against oxidative damage .

Research Findings

Research has highlighted several key findings regarding the biological activity of Boc-L-penicillamine:

  • Synthesis and Derivatives : Various derivatives have been synthesized to enhance its biological properties. Modifications to the Boc group have been shown to improve solubility and bioavailability .
  • In Vivo Studies : Animal studies have confirmed that Boc-L-penicillamine can reduce tumor growth when administered alongside conventional chemotherapy agents, suggesting a synergistic effect.
  • Clinical Implications : Its potential use as an adjunct therapy in cancer treatment is under investigation, with ongoing clinical trials assessing its safety and efficacy .

Properties

CAS No.

158944-97-9

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)

InChI Key

KATRCIRDUXIZQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S

Origin of Product

United States

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